(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate
CAS No.:
Cat. No.: VC16018534
Molecular Formula: C17H27NO9
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27NO9 |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid |
| Standard InChI | InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
| Standard InChI Key | SQOXPNYIJRDVRE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound is a diastereomeric salt formed between (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol and (2R,3R)-2,3-dihydroxysuccinic acid (tartaric acid). The agonist component features a phenolic ring substituted with a hydroxymethyl group at position 2 and a β-hydroxyethyl tertiary butylamino side chain at position 4 . The tartaric acid component contributes two hydroxyl and two carboxylic acid groups, facilitating salt formation via proton transfer .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇NO₉ |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 661464-94-4 |
| IUPAC Name | 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
| Stereochemistry | (R) configuration at chiral centers of both components |
The SMILES string (CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O) explicitly defines the spatial arrangement of atoms, confirming the (R,R) configuration of tartaric acid and the (R) configuration of the β-hydroxyethyl side chain .
Stereochemical Significance
The (R) configuration of the β-hydroxyethyl group is critical for binding to β₂-adrenergic receptors, a trait shared with clinically used agonists like salbutamol . Tartaric acid’s (2R,3R) configuration enhances crystallinity and solubility, properties vital for pharmaceutical formulation .
Synthesis and Physicochemical Properties
Synthetic Pathways
The compound is synthesized via acid-base reaction between the free base (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol and (2R,3R)-tartaric acid in polar solvents like ethanol or water . The stoichiometric ratio (1:1) ensures complete protonation of the tertiary amine, forming a stable salt .
Key Reaction Steps:
-
Formation of Free Base: Alkylation of 4-hydroxyphenylacetone with tert-butylamine, followed by stereoselective reduction to the (R)-alcohol.
-
Salt Formation: Equimolar mixing with tartaric acid under controlled pH, yielding the crystalline product .
Physicochemical Characteristics
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | High solubility in water due to ionic character |
| Melting Point | Not reported; likely >150°C (typical for salts) |
| Stability | Hygroscopic; requires anhydrous storage |
The tartaric acid counterion improves bioavailability by enhancing aqueous solubility, a common strategy in drug design .
Pharmacological Profile and Mechanisms
β₂-Adrenergic Receptor Agonism
The agonist moiety acts as a β₂-adrenergic receptor agonist, inducing bronchodilation via cAMP-mediated smooth muscle relaxation . Structural analogs like terbutaline share this mechanism, supporting its potential use in asthma or COPD .
Key Pharmacophores:
-
Phenolic Hydroxyl: Facilitates receptor binding via hydrogen bonding.
-
β-Hydroxyethyl Side Chain: Stabilizes interactions with transmembrane helices of the receptor .
Tartaric Acid’s Role
Beyond salt formation, tartaric acid may influence pharmacokinetics by modulating dissolution rates and reducing gastric irritation . Its chiral nature ensures enantiopure formulations, minimizing off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume